
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzyl group attached to a pyrimidine ring, which is further substituted with an iodine atom and a carbamate group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Carbamoylation: The final step involves the introduction of the benzyl carbamate group. This can be done by reacting the iodinated pyrimidine with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Deiodinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various substituted pyrimidine derivatives, which can be used in further chemical research.
Biology:
Enzyme Inhibition: Some derivatives of this compound have been studied for their potential to inhibit specific enzymes, making them useful in biochemical research.
Medicine:
Drug Development: The compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry:
Agricultural Chemicals: Some derivatives may be used in the development of pesticides and herbicides due to their biological activity.
作用機序
The mechanism of action of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
類似化合物との比較
- Benzyl(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Benzyl(5-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Benzyl(5-bromo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
Comparison:
- Uniqueness: The presence of the iodine atom in Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate imparts unique reactivity and biological properties compared to its fluoro, chloro, and bromo analogs. Iodine is larger and more polarizable, which can enhance binding interactions with biological targets.
- Reactivity: The iodine atom can be more easily substituted compared to fluorine, chlorine, and bromine, allowing for the synthesis of a wider range of derivatives.
- Biological Activity: The biological activity of the compound can vary significantly based on the halogen present, with iodine-containing compounds often showing distinct pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H10IN3O3 |
|---|---|
分子量 |
371.13 g/mol |
IUPAC名 |
benzyl N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)carbamate |
InChI |
InChI=1S/C12H10IN3O3/c13-9-6-14-11(17)15-10(9)16-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,16,17,18) |
InChIキー |
CPOXJEMBSVFFDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=NC(=O)N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


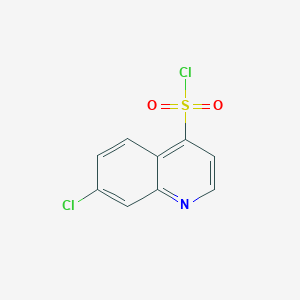
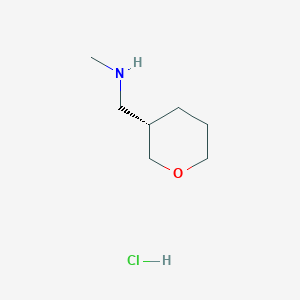
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)

![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)
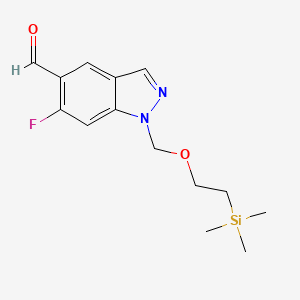
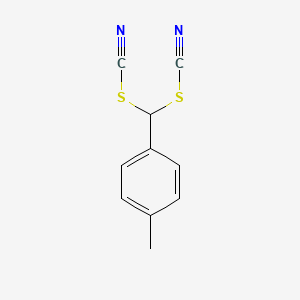

![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
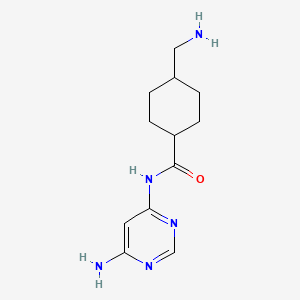

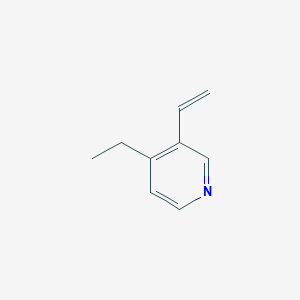
![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)

